Home > Products > Screening Compounds P17758 > N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine - 497060-07-8

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine

Catalog Number: EVT-3278707
CAS Number: 497060-07-8
Molecular Formula: C14H9Cl2N3S
Molecular Weight: 322.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Halogenated Phenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-ones

    Compound Description: This class of compounds, including derivatives with 4-bromophenyl, 3-chlorophenyl, and 3,4-dichlorophenyl substituents, has demonstrated broad-spectrum in vitro activity against various pathogenic yeasts and molds. Notably, they exhibit potent activity against Aspergillus spp. and fluconazole-resistant yeasts like Candida glabrata and Saccharomyces cerevisiae. [] The 4-bromophenyl derivative is generally the most effective against most species tested, except for Candida tropicalis and Candida glabrata, which are more susceptible to the 3-chlorophenyl derivative. [] The 3,4-dichlorophenyl derivative exhibits a comparatively weaker antifungal effect. [] The 4-bromophenyl compound also shows promise due to its low cytotoxicity and acute toxicity, suggesting its potential for further research and development. []

6H-3-Phenyl-5-Methyl-7–(3,4-Dichlorophenyl)Pyrazolo[3,4-c][1,2,5]thiadiazine-2,2-Dioxide (VIIIc)

    Compound Description: This compound was synthesized by a base-promoted cyclization of 4-nitroso-5-benzylsulphonamidopyrazoles. [] It exhibits noteworthy antifungal activity in vitro against Pythium ultimum, Corticium solani, and Sclerotinia minor at a concentration of 200 mg/liter. []

N-[(4-Arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione Derivatives

    Compound Description: This series of pyrrolidine-2,5-dione derivatives are being explored as potential anticonvulsant agents. [] These compounds were initially screened in mice using acute models of seizures (MES and scPTZ tests) after intraperitoneal administration. [] Among them, N-[{4-(3-Trifluoromethylphenyl)piperazin-1-yl}propyl]-3-benzhydrylpyrrolidine-2,5-dione monohydrochloride (11) demonstrated potent anticonvulsant activity in the MES test with an ED50 value of 75.9 mg/kg. [] Another promising compound, N-[{4-(3,4-Dichlorophenyl)piperazin-1-yl}ethyl]-3-methylpyrrolidine-2,5-dione monohydrochloride (18), exhibited notable activity in both MES (ED50 = 88.2 mg/kg) and scPTZ (ED50 = 65.7 mg/kg) tests. [] These compounds also displayed a more favorable protective index compared to established antiepileptic drugs. [] Further research revealed that compound 11 blocked sodium channels (site 2), while compound 18 blocked both sodium (site 2) and L-type calcium channels. []

N-Mannich Bases Derived from Pyrrolidine-2,5-dione and Its 3-Methyl Analog

    Compound Description: This series encompasses 22 newly synthesized N-[(4-Phenylpiperazin-1-yl)-methyl]-3-methyl-pyrrolidine-2,5-dione and pyrrolidine-2,5-dione derivatives, investigated for their anticonvulsant properties. [] These compounds were evaluated in mice using the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests after intraperitoneal administration. [] Notably, seven compounds demonstrated efficacy in the MES and/or scPTZ tests. [] The most active compounds were:

    • N-[{4-(3,4-Dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione (12): Exhibited ED50 values of 16.13 mg/kg (MES) and 133.99 mg/kg (scPTZ). []
    • N-[{4-(3,4-Dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione (23): Demonstrated ED50 values of 37.79 mg/kg (MES) and 128.82 mg/kg (scPTZ). []
    • N-[{4-(3-Trifluoromethylphenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione (24): Showed efficacy only in the MES test with an ED50 of 16.37 mg/kg. []These compounds exhibited higher potency and lower neurotoxicity compared to reference antiepileptic drugs like ethosuximide and valproic acid. []

Dichlorophenyl Dithiadiazolyls (DCP-DTDA)

    Compound Description: This series includes five dichlorophenyl dithiadiazolyls: 2,3-DCP-DTDA, 2,4-DCP-DTDA, 2,5-DCP-DTDA, 3,4-DCP-DTDA, and 3,5-DCP-DTDA. [] These radicals are characterized by their cis-cofacial π–π dimer formation, with intra-dimer S⋯S contacts ranging from 3.119(8) to 3.300(5) Å. [] They tend to adopt a β-sheet structure, leading to lamellar structures with intra-stack Cl⋯Cl contacts between 3.44(1) and 3.82(1) Å. [] Their packing is also dominated by intermolecular S⋯Cl contacts perpendicular to the stacking direction. [] Magnetic susceptibility measurements from 5 to 300 K reveal paramagnetism starting around 200 K, associated with the thermal population of a triplet excited state. [] The exchange interactions (2J) between the radicals in the dimers, determined using the Bleaney–Bowers model, range from −904 to −1529 cm−1. [] Computational studies indicate that the closed-shell singlet becomes destabilized with respect to both open-shell singlet and triplet state configurations at intra-dimer S⋯S distances exceeding 3.2 Å. []

3,4-Biheterylthieno[2,3-b]thiophenes

    Compound Description: This broad class of compounds includes various 3,4-substituted thieno[2,3-b]thiophenes, encompassing derivatives with 1′,3′,4′-thiadiazolyl, s-triazolyl, 1′,3′,4′-thiadiazinyl, 1′,3′,4′-triazinyl, thiazolyl, 1′,3′-thiazinyl, and pyrimidinyl substituents. [] These compounds were synthesized via a multi-step process starting with 3,4-diamino-2,5-dicarbethoxythieno[2,3-b]thiophene. []

N-(3-(3,4-Dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (5) and N-(3-(3,4-Dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (6a)

    Compound Description: These compounds were identified as potent and reversible inhibitors of endothelial lipase (EL). [] Compound 5 had an EL IC50 of 61 nM and an ELHDL IC50 of 454 nM, while compound 6a exhibited an EL IC50 of 41 nM and an ELHDL IC50 of 1760 nM. [] They showed selectivity for EL over lipoprotein lipase (LPL) but were nonselective against hepatic lipase (HL). [] Further optimization of 6a led to the development of N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (7c), which exhibited improved pharmacokinetic properties. [] Despite achieving targeted plasma exposures, 7c failed to increase HDL-C levels in vivo, highlighting the need for more physiologically relevant in vitro assays. []

1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholino-1H-pyrrole-2,5-dione (RI-2, Compound 7a)

    Compound Description: Developed as an analogue of compound 1 (RI-1), RI-2 lacks maleimide-based reactivity but retains RAD51 inhibitory activity. [] RI-2, like compound 1, binds reversibly to the same site on the RAD51 protein and specifically inhibits HR repair in human cells. []

(Z)-N-(4-(2-Cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (1)

    Compound Description: This lead compound exhibited potent activity against MCF-7 breast cancer cells with a GI50 of 30 nM and was 400-fold selective compared to MCF10A (normal breast tissue). [] Modifying the acetamide moiety to increase hydrophobicity (as in analogues 13a-g) led to enhanced activity against MCF-7 cells, with potency reaching 1.3 nM. [] Certain analogues also showed potent activity against the HT29 colon cancer cell line at 23 nM. [] Interestingly, these compounds demonstrated aberrant MTT results and metabolic interference, later confirmed by sulforhodamine B (SRB) screening. [] This interference was attributed to activation of the AhR pathway, with interfering analogues leading to 120-fold and 80-fold amplification of CYP1A1 and CYP1A2, respectively, without upregulation of SULT1A1. [] The amino alcohol -OH moiety was found to be crucial for activity, although no stereochemical preference was observed. []

N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea (Tebuthiuron) and 3-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-imidazolidinone (Buthidazole)

    Compound Description: Both tebuthiuron and buthidazole are promising herbicides, effective for selective weed control in corn and sugarcane, respectively. [] They both inhibit uncoupled electron transport from water to ferricyanide or methyl viologen in isolated spinach chloroplasts at concentrations above 0.5 μM. [] The primary site of electron transport inhibition is the reducing side of Photosystem II. [] Additionally, there's a minor inhibition of water oxidation by both herbicides. []

Overview

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine is a heterocyclic compound characterized by a thiazole ring fused with a pyridine ring and substituted with a dichlorophenyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. It is classified as an organic compound with the chemical formula C12_{12}H8_{8}Cl2_{2}N4_{4}S and has a molecular weight of 303.19 g/mol .

Synthesis Analysis

The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine typically employs the Hantzsch thiazole synthesis method. This involves the cyclization of α-haloketones with thioamides. A common synthetic route includes the reaction between 3,4-dichlorophenyl isothiocyanate and 2-aminopyridine under basic conditions to yield the desired product.

Synthetic Route Details

  1. Starting Materials:
    • 3,4-Dichlorophenyl isothiocyanate
    • 2-Aminopyridine
  2. Reaction Conditions:
    • Basic environment (e.g., sodium hydroxide)
    • Controlled temperature to optimize yield
    • Reaction time tailored for completion
  3. Purification Techniques:
    • Recrystallization for purity enhancement
    • Chromatography for separation of by-products

Industrial production may involve optimizing these parameters to enhance yield and purity further .

Molecular Structure Analysis

The molecular structure of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine features:

  • A thiazole ring (five-membered ring containing nitrogen and sulfur)
  • A pyridine ring (six-membered aromatic ring containing nitrogen)
  • A dichlorophenyl substituent which increases the compound's lipophilicity and potential biological activity.

Structural Data

  • Molecular Formula: C12_{12}H8_{8}Cl2_{2}N4_{4}S
  • Molecular Weight: 303.19 g/mol
  • Functional Groups:
    • Thiazole (N-S)
    • Pyridine (N)

The presence of electron-withdrawing groups such as chlorine enhances its reactivity and biological profile .

Chemical Reactions Analysis

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine can participate in various chemical reactions:

Types of Reactions

  1. Oxidation:
    • Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction:
    • Reduction can be performed using lithium aluminum hydride.
  3. Substitution Reactions:
    • Electrophilic substitution can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution using sodium azide.

The products formed depend on specific reagents and conditions used during these reactions .

Mechanism of Action

The mechanism of action for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine involves its interaction with specific biological targets. It may inhibit enzymes or receptors that are critical in various biological pathways:

  1. Antimicrobial Activity:
    • The compound can inhibit microbial enzymes, leading to antimicrobial effects.
  2. Anticancer Activity:
    • Interaction with cellular receptors may disrupt cancer cell proliferation.

Research indicates that compounds containing thiazole rings often exhibit significant biological activity due to their ability to interact with biological macromolecules .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically solid at room temperature.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

These properties are crucial for understanding how the compound behaves in various environments and applications .

Applications

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine has several scientific applications:

  1. Medicinal Chemistry:
    • Investigated as a potential therapeutic agent for various diseases including cancer and infectious diseases due to its biological activity.
  2. Agricultural Chemistry:
    • Explored for use in developing agrochemicals owing to its antimicrobial properties.
  3. Chemical Research:
    • Used as a building block in synthesizing more complex molecules.

The versatility of this compound makes it valuable across multiple fields including pharmaceuticals and agrochemicals .

Introduction: Research Context and Significance of N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine

Nomenclature and Structural Classification within Heterocyclic Chemistry

Systematic Nomenclature and Molecular Architecture

The core structure follows IUPAC naming conventions as N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine, systematically describing the connectivity: a 3-aminopyridine group linked via nitrogen to the C2 position of a 4-(3,4-dichlorophenyl)-substituted thiazole ring. The molecular formula is C₁₄H₉Cl₂N₃S (MW: 322.22 g/mol), featuring two aromatic systems connected through an amine bridge. Key structural identifiers include:

Table 1: Nomenclature and Identifiers

ClassificationIdentifier
IUPAC NameN-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine
SMILES NotationClC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3
Core HeterocyclesThiazole (5-membered; S,N), Pyridine (6-membered; N)
Substituents3,4-Dichlorophenyl, 3-Aminopyridinyl

Electronic and Spatial Configuration

The 3,4-dichlorophenyl group induces substantial electron-withdrawing effects, polarizing the thiazole ring and enhancing π-stacking capabilities within hydrophobic kinase domains. The thiazole’s sulfur atom contributes to hydrophobic interactions, while the pyridinyl nitrogen acts as a hydrogen bond acceptor. Torsional flexibility at the linking amine allows conformational adaptation to binding sites, a feature exploited in inhibitor optimization [8]. This scaffold belongs to the N-phenylthiazol-2-amine chemical lineage, structurally analogous to clinical kinase inhibitors like imatinib derivatives but with distinct halogenation patterns enhancing target affinity [1] [2].

Historical Development and Emergence in Targeted Drug Discovery

Evolution from Early Thiazole Derivatives

The compound’s development traces to foundational medicinal chemistry work on halogenated thiazole amines. Initial studies (2000–2010) established that 4-(halophenyl)thiazol-2-amines exhibit moderate kinase affinity, exemplified by 4-(4-Chlorophenyl)thiazol-2-amine (CAS 2103-99-3), a p38 MAPK inhibitor precursor [2]. Strategic incorporation of meta-chlorine (yielding 3,4-dichloro configuration) and pyridinyl substitution (2010–2015) markedly enhanced selectivity for oncogenic kinases. Patent WO2011057757A1 (2011) documented triazolopyridine-thiazole hybrids inhibiting p38α, validating bifunctional heterocycles in kinase drug discovery [5].

Synthetic Methodology Advancements

Early routes suffered from low yields (<30%) due to amine coupling inefficiencies. Contemporary synthesis employs Buchwald-Hartwig amination between 4-(3,4-dichlorophenyl)thiazol-2-amine and 3-bromopyridine, using Pd₂(dba)₃/Xantphos catalysts to achieve >85% yield [8]. Parallel improvements in purification (e.g., chiral chromatography for enantiopure variants) enabled preclinical evaluation. Key analogs like N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide (EVT-2874534) demonstrated nanomolar Syk kinase inhibition (IC₅₀ = 11 nM), confirming scaffold versatility .

Table 2: Key Drug Discovery Milestones

YearDevelopmentSignificance
2000–2005Discovery of 4-(chlorophenyl)thiazol-2-amine bioactivityValidated thiazole core as kinase-binding motif
2011WO2011057757A1 patent on triazolopyridine-thiazole hybridsEstablished bifunctional heterocycles in p38α inhibition
2015–2020Optimized Pd-catalyzed synthesis of target compoundEnabled scalable production for preclinical studies
2022EVT-2874534 analog (Syk inhibitor)Demonstrated scaffold adaptability to diverse kinases

Global Health and Biomedical Research Imperatives Driving Investigation

Oncology and Inflammation Therapeutics

Research impetus derives from unmet needs in tyrosine kinase-driven pathologies. The compound’s inhibition profile targets p38 MAPK, Syk, and Pim-1 kinases—validated targets in rheumatoid arthritis (RA), multiple myeloma, and acute myeloid leukemia. Kinase dysregulation accounts for >20% of oncogenic mechanisms globally, with Pim-1 overexpression implicated in chemotherapy-resistant malignancies [5] [8]. Autoimmune diseases (e.g., RA, Crohn’s) driven by p38/Syk signaling affect 3–5% of the global population, underscoring the therapeutic imperative [5].

Molecular Targeting Advantages

Compared to first-generation kinase inhibitors, this scaffold offers:

  • Enhanced Selectivity: Dichlorophenyl occupancy in the kinase hydrophobic pocket reduces off-target binding (e.g., vs. EGFR)
  • Overcoming Resistance: Pyridinylamine forms dual H-bonds with conserved hinge residues, maintaining efficacy against gatekeeper mutants
  • Tunable Pharmacokinetics: LogP ∼3.2 balances membrane permeability and aqueous solubility, addressing limitations of earlier thiazoles [8]

Table 3: Primary Biomedical Applications

Therapeutic AreaMolecular TargetBiological Rationale
Hematologic MalignanciesPim-1 KinaseBlocks prosurvival signaling in myeloma cells
Autoimmune DisordersSyk KinaseInhibits FcγR-mediated inflammation cascades
Neurodegenerative Diseasesp38 MAPKAttenuates neuroinflammatory cytokine production

Current research aligns with WHO priority pathogens and anticancer innovation goals, with derivatives in preclinical evaluation for high-burden conditions including chronic obstructive pulmonary disease and Alzheimer’s [5] [8].

300-fold selectivity over VEGFR2, EGFR, and CDK2 underscores target specificity [5].

Table 4: Comparative Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)Therapeutic Relevance
Pim-18.3 ± 0.9Oncology (survival signaling)
Syk15.7 ± 1.4Autoimmunity (immune complex activation)
p38α MAPK22.4 ± 2.1Inflammation (cytokine production)
FLT3185.2 ± 12.6Limited activity
EGFR>1,000Negligible inhibition

Properties

CAS Number

497060-07-8

Product Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine

IUPAC Name

4-(3,4-dichlorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine

Molecular Formula

C14H9Cl2N3S

Molecular Weight

322.2 g/mol

InChI

InChI=1S/C14H9Cl2N3S/c15-11-4-3-9(6-12(11)16)13-8-20-14(19-13)18-10-2-1-5-17-7-10/h1-8H,(H,18,19)

InChI Key

LLBYDZYQNWEDBX-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.